An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Key Intermediate in Drug Discovery
An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Key Intermediate in Drug Discovery
CAS Number: 119692-41-0
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. While detailed public data on this specific molecule is limited, its structural motifs are prevalent in numerous pharmacologically active compounds. This guide elucidates the known properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid and explores its potential applications as a key intermediate in the synthesis of advanced therapeutic agents. A case study on the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zabedosertib (BAY 1834845), is presented to illustrate the utility of structurally related benzoic acid derivatives in the development of targeted therapies for inflammatory and autoimmune diseases. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of relevant signaling pathways and experimental workflows to provide a thorough resource for the scientific community.
Introduction to 2-Methoxy-6-(trifluoromethyl)benzoic Acid
2-Methoxy-6-(trifluoromethyl)benzoic acid is a specialty chemical primarily utilized in organic synthesis.[1] Its value in medicinal chemistry is underscored by the presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and can enhance metabolic stability and binding affinity of a molecule to its biological target.[2] The methoxy group can influence the electronic environment of the aromatic ring and provide a handle for further chemical modifications. These characteristics make 2-Methoxy-6-(trifluoromethyl)benzoic acid a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
A summary of the known physicochemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 119692-41-0 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
Synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Representative Protocol
Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic Acid
This protocol is conceptual and based on analogous chemical transformations.
Step 1: Diazotization of 2-Amino-6-(trifluoromethyl)toluene
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-(trifluoromethyl)toluene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature between 0-5 °C throughout the addition.
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After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
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Slowly heat the reaction mixture containing the diazonium salt to 50-60 °C. The evolution of nitrogen gas should be observed.
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Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.
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Cool the reaction mixture to room temperature and extract the product, 2-hydroxy-6-(trifluoromethyl)toluene, with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Methylation of 2-Hydroxy-6-(trifluoromethyl)toluene
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Dissolve the crude 2-hydroxy-6-(trifluoromethyl)toluene in a suitable solvent (e.g., dimethylformamide or acetone).
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Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
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Heat the reaction mixture with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure. The residue, 2-methoxy-6-(trifluoromethyl)toluene, can be purified by distillation or chromatography.
Step 4: Oxidation to 2-Methoxy-6-(trifluoromethyl)benzoic Acid
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Dissolve 2-methoxy-6-(trifluoromethyl)toluene in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile, carbon tetrachloride, and water).
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Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a ruthenium catalyst (e.g., RuCl₃) with a co-oxidant (e.g., sodium periodate).
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Heat the reaction mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and work up accordingly. If using KMnO₄, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.
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The crude 2-Methoxy-6-(trifluoromethyl)benzoic acid can be purified by recrystallization.
Application in Drug Discovery: A Case Study on IRAK4 Inhibition
The structural features of 2-Methoxy-6-(trifluoromethyl)benzoic acid make it an attractive starting material for the synthesis of complex drug molecules. A prominent example of a therapeutic area where such structures are relevant is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases.[4][5] The signaling cascade is initiated by the binding of a ligand to its receptor, leading to the recruitment of adaptor proteins and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[4]
// Nodes Ligand [label="Ligand (e.g., IL-1, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR / IL-1R", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1_2 [label="IRAK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., TAK1, IKK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Zabedosertib\n(BAY 1834845)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> Receptor [arrowhead=none, style=dashed, color="#5F6368"]; Receptor -> MyD88 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; MyD88 -> IRAK4 [label="Activation", fontsize=8, fontcolor="#5F6368"]; IRAK4 -> IRAK1_2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; IRAK1_2 -> TRAF6; TRAF6 -> Downstream; Downstream -> NFkB; NFkB -> Inflammation; Inhibitor -> IRAK4 [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, fontsize=8, fontcolor="#EA4335"];
// Invisible nodes for alignment subgraph { rank=same; Ligand; Receptor; } } .dot Caption: The IRAK4 signaling pathway and the point of inhibition by Zabedosertib.
Zabedosertib (BAY 1834845): A Selective IRAK4 Inhibitor
Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of IRAK4 that has been investigated for the treatment of inflammatory diseases.[6] The chemical structure of Zabedosertib contains a 6-(trifluoromethyl)pyridine-2-carboxamide moiety, which is structurally analogous to a derivative of 2-Methoxy-6-(trifluoromethyl)benzoic acid, highlighting the importance of this class of compounds in the synthesis of such inhibitors.
Quantitative Data for Zabedosertib (BAY 1834845)
The biological activity of Zabedosertib has been characterized in various in vitro and in vivo assays.
| Assay | Parameter | Value | Reference |
| Biochemical Assay | IRAK4 IC₅₀ | 3.55 nM | [6] |
| Cell-based Assay | Inhibition of inflammatory cytokine secretion (e.g., IL-1, IFN-γ, TNF-α, IL-17) | Effective at 500 nM | [6] |
| In Vivo Model (LPS-induced ARDS in mice) | Dosage | 150 mg/kg, p.o. | [6] |
| Outcome | Prevention of lung injury and reduction in inflammation | [6] | |
| In Vivo Model (IL-1β-induced inflammation in mice) | Dosage | 40-80 mg/kg, p.o. | [6] |
| Outcome | Dose-dependent inhibition of inflammation | [6] | |
| In Vivo Model (LPS-induced inflammation in mice) | Dosage | 10-40 mg/kg, p.o. | [6] |
| Outcome | Dose-dependent inhibition of inflammation | [6] | |
| In Vivo Model (Imiquimod-induced inflammation in mice) | Dosage | 15-150 mg/kg, p.o., twice daily for 7 days | [6] |
| Outcome | Dose-dependent inhibition of inflammation | [6] |
Experimental Protocols for IRAK4 Inhibition
The following protocols are representative of the types of experiments used to characterize IRAK4 inhibitors like Zabedosertib.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
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Test compound (e.g., Zabedosertib) dissolved in DMSO
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of IRAK4 enzyme solution to each well.
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Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inhibitor [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add Compound/Vehicle\nto 384-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Enzyme [label="Add IRAK4 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate_ATP [label="Add Substrate/ATP Mix\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate for 60 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate for 40 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Kinase_Detection [label="Add Kinase Detection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate for 30 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Inhibition\nand IC₅₀", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Inhibitor; Prepare_Inhibitor -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_1; Incubate_1 -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_2; Incubate_2 -> Add_Kinase_Detection; Add_Kinase_Detection -> Incubate_3; Incubate_3 -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow for an IRAK4 biochemical kinase inhibition assay.
Cellular Assay for Inhibition of Cytokine Release
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Test compound (e.g., Zabedosertib) dissolved in DMSO
-
ELISA kits for the detection of cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Plate the cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) to activate the IRAK4 pathway.
-
Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
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Collect the cell culture supernatant.
-
Quantify the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
2-Methoxy-6-(trifluoromethyl)benzoic acid is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. The presence of both methoxy and trifluoromethyl functionalities provides a unique combination of properties that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The case study of the IRAK4 inhibitor Zabedosertib (BAY 1834845) illustrates the utility of structurally related benzoic acid derivatives in the creation of targeted therapies for inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers working in this area and highlight the importance of such building blocks in advancing medicinal chemistry and drug discovery. Further research into the synthesis and applications of 2-Methoxy-6-(trifluoromethyl)benzoic acid is warranted to fully explore its potential in the development of next-generation therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methoxy-6-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 6. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
